



## Application Notes and Protocols: BMT CTN 1102 Reduced-Intensity Conditioning Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMT-124110 |           |
| Cat. No.:            | B1192410   | Get Quote |

#### Introduction

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 study was a landmark multi-center, biologic assignment trial designed to clarify the role of allogeneic hematopoietic cell transplantation (HCT) in older patients with higher-risk myelodysplastic syndromes (MDS).[1][2] Historically, HCT was underutilized in this population due to concerns about treatment-related toxicity.[2] The trial's primary objective was to determine whether having a suitable HLA-matched donor and undergoing a reduced-intensity conditioning (RIC) HCT improves overall survival compared to non-transplant therapies.[3][4][5][6] The study demonstrated a significant survival advantage for patients in the donor arm, establishing RIC HCT as a critical treatment modality for fit, older adults with higher-risk MDS.[1][6]

## **Quantitative Data Summary**

The BMT CTN 1102 trial enrolled 384 patients between 50 and 75 years of age.[2][7] Patients were biologically assigned to a "Donor" arm (n=260) if a suitable donor was found within 90 days, or a "No Donor" arm (n=124).[2][4] The two arms were well-balanced regarding age, gender, performance status, and disease risk.[1]

Table 1: Patient and Study Characteristics



| Characteristic               | Details                                                 |
|------------------------------|---------------------------------------------------------|
| Total Enrollment             | 384 subjects[2][7]                                      |
| Study Arms                   | Donor Arm (n=260), No-Donor Arm (n=124)[4]              |
| Age Range                    | 50-75 years[3][5]                                       |
| Median Age                   | 66.7 years[2][7]                                        |
| Diagnosis                    | De novo MDS with IPSS Intermediate-2 or High risk[3][4] |
| Median Follow-up (Survivors) | Donor Arm: 34.2 months; No-Donor Arm: 26.9 months[1]    |

Table 2: Primary and Secondary Clinical Outcomes

| Outcome                                | Donor Arm                                                     | No-Donor Arm | p-value   |
|----------------------------------------|---------------------------------------------------------------|--------------|-----------|
| 3-Year Overall<br>Survival (OS)        | 47.9%[1]                                                      | 26.6%[1]     | 0.0001[1] |
| 3-Year Leukemia-Free<br>Survival (LFS) | 35.8%[1]                                                      | 20.6%[1]     | 0.003[1]  |
| Quality of Life (QOL)                  | No clinically significant difference found between arms[1][7] |              |           |

Table 3: Common Somatic Gene Mutations at Baseline (Sub-study Analysis)

A genetic analysis was performed on samples from 309 of the 384 trial participants.[8] Mutation frequencies were similar between the study arms at baseline.[8]



| Gene                                                    | Frequency in Donor Arm<br>(n=229) | Frequency in No-Donor<br>Arm (n=80) |
|---------------------------------------------------------|-----------------------------------|-------------------------------------|
| TP53                                                    | 28%                               | 29%                                 |
| ASXL1                                                   | 23%                               | 29%                                 |
| SRSF2                                                   | 16%                               | 16%                                 |
| DNMT3A                                                  | 17%                               | 10%                                 |
| (Data adapted from Versluis et al., Journal of Clinical |                                   |                                     |

# Experimental Protocols Patient Eligibility and Enrollment Protocol

Inclusion Criteria:

Oncology)[8]

- Age 50 to 75 years.[3][5]
- Diagnosis of de novo myelodysplastic syndrome (MDS) with an International Prognostic
   Scoring System (IPSS) risk score of Intermediate-2 or High.[3][5]
- Fewer than 20% marrow blasts confirmed within 60 days of providing consent.
- Patients were required to be suitable candidates for a reduced-intensity conditioning (RIC)
   allogeneic HCT based on medical history and examination.[3]
- Prior therapies for MDS, including hypomethylating agents, were permitted.[5]
- Exclusion Criteria:
  - Intent to use myeloablative conditioning regimens.[3][5]
  - Intent to proceed with HCT from sources not specified in the protocol, such as HLA-mismatched donors or umbilical cord blood units.[3][5]



Active HIV infection or prior HCT.[5]

### **Biologic Assignment Workflow**

Patients were biologically assigned to one of two arms based on the availability of a suitable donor.

- Donor Search: Upon enrollment, a 90-day search was initiated for an HLA-matched donor.[4]
   [6]
- Donor Definition: A suitable donor was defined as:
  - A 6/6 HLA-matched related donor (HLA-A, -B at intermediate/high resolution; HLA-DRB1 at high resolution).[3]
  - An 8/8 HLA-matched unrelated donor (HLA-A, -B, -C, -DRB1 at high resolution).[3]
- · Arm Assignment:
  - Donor Arm: Patients for whom a suitable donor was identified within the 90-day window.
  - No-Donor Arm: Patients for whom no suitable donor was identified.





Click to download full resolution via product page

Caption: Logic for patient assignment to study arms.

#### **Treatment Protocols**

- Donor Arm Reduced-Intensity Conditioning (RIC) HCT:
  - The specific RIC regimen was not mandated by the protocol and was administered according to institutional standards.[6]



- The definition of RIC was based on criteria from the Center for International Blood and Marrow Transplant Research (CIBMTR).[6]
- The two most frequently used conditioning regimens were combinations of fludarabine with either busulfan or melphalan.
- Graft-versus-host disease (GVHD) prophylaxis was also administered per institutional guidelines.[6]
- No-Donor Arm Non-Transplant Therapy:
  - Patients received the best available non-transplant therapy at the discretion of their treating physician.[4]
  - This most commonly included DNA hypomethylating agents (HMA) or best supportive care (BSC).[1][4]

#### **Endpoint Assessment Protocol**

- Primary Endpoint (Overall Survival): Defined as the time from patient consent to death from any cause. Surviving patients were censored at the date of last follow-up.[5][9]
- Secondary Endpoint (Leukemia-Free Survival): Defined as the time from consent to disease progression to acute myeloid leukemia (AML) or death from any cause, whichever occurred first.[9]
- Secondary Endpoint (Quality of Life): Patient-reported outcomes were collected at enrollment and at 6, 12, 18, 24, and 36 months using validated instruments including the FACT-G, SF-36, and EQ-5D.[7][9]

## **Visualized Experimental Workflow**

The overall study workflow from patient screening through treatment and final analysis is depicted below.





Click to download full resolution via product page

Caption: High-level workflow of the BMT CTN 1102 trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. network.nmdp.org [network.nmdp.org]
- 2. Blood and Marrow Transplant Clinical Trials Network Study 1102 Heralds a New Era in Hematopoietic Cell Transplantation in High Risk Myelodysplastic Syndromes: Challenges and Opportunities in Implementation PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. BioLINCC: Blood and Marrow Clinical Trials Network (BMT CTN) A Multi-Center Biologic Assignment Trial Comparing Allogeneic Hematopoietic Cell Transplant to Hypomethylating Therapy or Best Supportive Care in Patients with Intermediate-2 & High Risk Myelodysplastic Syndrome (1102) [biolincc.nhlbi.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Health-related quality of life in reduced-intensity hematopoietic cell transplantation based on donor availability in patients aged 50-75 with advanced myelodysplastic syndrome: BMT CTN 1102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allo-HSCT in patients with high-risk MDS: Analysis from the BMT CTN 1102 trial [mds-hub.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BMT CTN 1102 Reduced-Intensity Conditioning Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192410#bmt-ctn-1102-reduced-intensity-conditioning-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com